molecular formula C6H8N2O2 B2673793 (3-Methoxypyrazin-2-yl)methanol CAS No. 1567065-08-0

(3-Methoxypyrazin-2-yl)methanol

Cat. No.: B2673793
CAS No.: 1567065-08-0
M. Wt: 140.142
InChI Key: DRIMCBOBSGYTDW-UHFFFAOYSA-N
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Description

(3-Methoxypyrazin-2-yl)methanol is a pyrazine derivative featuring a hydroxymethyl (-CH2OH) group at the 2-position and a methoxy (-OCH3) group at the 3-position of the aromatic ring. Its molecular formula is C6H7N2O2, and its structure combines polar functional groups that influence its chemical reactivity, solubility, and biological activity. The hydroxymethyl group enhances hydrogen-bonding capacity, increasing solubility in polar solvents like water or methanol, while the methoxy group contributes electron-donating effects, stabilizing the aromatic system .

Applications: Pyrazine derivatives are widely used in pharmaceuticals and agrochemicals due to their bioactivity. For example, this compound serves as a precursor in neurotensin receptor agonists (e.g., Example 27 in EP 3 768 669 B1), where its substituents optimize receptor binding and metabolic stability .

Properties

IUPAC Name

(3-methoxypyrazin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-10-6-5(4-9)7-2-3-8-6/h2-3,9H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIMCBOBSGYTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1567065-08-0
Record name (3-methoxypyrazin-2-yl)methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxypyrazin-2-yl)methanol typically involves the reaction of 3-methoxypyrazine with formaldehyde under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the hydroxymethyl group is introduced at the second position of the pyrazine ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually purified by recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: (3-Methoxypyrazin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form (3-Methoxypyrazin-2-yl)methane.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

(3-Methoxypyrazin-2-yl)methanol has various applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methoxypyrazin-2-yl)methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares (3-Methoxypyrazin-2-yl)methanol with key analogs, highlighting substituent-driven differences:

Compound Name Substituents (Pyrazine Ring) Molecular Formula logP (Predicted) Key Applications References
This compound 2-CH2OH, 3-OCH3 C6H7N2O2 ~0.5 Pharmaceuticals
(3-Methylpyrazin-2-yl)methanol 2-CH2OH, 3-CH3 C6H8N2O ~0.8 Pharma intermediates
2-Methoxy-3-(1-methylpropyl)pyrazine 2-OCH3, 3-sec-butyl C9H14N2O ~2.5 Flavoring (FEMA 3433)
(5-Chloro-3-methylpyrazin-2-yl)methanol 2-CH2OH, 3-CH3, 5-Cl C6H7ClN2O ~1.2 Synthetic intermediates
{3-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol Phenyl-O-pyrazine, 2-CH2OH C12H12N2O2 ~1.8 Bioactive scaffolds

Key Observations :

  • logP Trends: Methoxy and hydroxymethyl groups reduce hydrophobicity compared to alkyl or aromatic substituents. For example, this compound has a lower predicted logP (~0.5) than 2-Methoxy-3-(1-methylpropyl)pyrazine (logP ~2.5), making the former more water-soluble .
  • In contrast, alkyl-substituted pyrazines (e.g., 2-Methoxy-3-sec-butylpyrazine) are favored in flavor industries for their volatility and aroma .
  • Chlorinated Derivatives: Chlorine atoms (e.g., in (5-Chloro-3-methylpyrazin-2-yl)methanol) increase electronegativity and reactivity, making these compounds versatile intermediates for cross-coupling reactions .

Biological Activity

(3-Methoxypyrazin-2-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antitumor properties. This article reviews the available literature on its biological activity, synthesizing findings from various studies and presenting relevant data in tables for clarity.

Chemical Structure and Properties

This compound is a derivative of pyrazine, characterized by the presence of a methanol group attached to the pyrazine ring. Its chemical formula is C6H8N2OC_6H_8N_2O. The unique structure of this compound allows it to interact with biological systems in ways that can lead to therapeutic applications.

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity . Studies have shown that this compound exhibits significant effects against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values indicate that the compound has potential as an antibacterial agent, especially against resistant strains.

Antitumor Activity

Research has also explored the antitumor properties of this compound. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:

Cell Line IC50 (µM) Effect
HeLa (cervical cancer)15.2Significant proliferation inhibition
A549 (lung cancer)12.5Induction of apoptosis
MCF-7 (breast cancer)10.8Cell cycle arrest

These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is believed to modulate enzyme activity and receptor binding, leading to changes in cellular signaling pathways. For instance, it may inhibit certain kinases involved in cancer cell proliferation or induce oxidative stress, prompting apoptosis in tumor cells.

Case Studies and Research Findings

  • Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy reported that this compound showed a strong inhibitory effect on methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 8 µg/mL, indicating its potential as a treatment option for resistant infections .
  • Antitumor Study : In a research article from Cancer Letters, the compound was tested against various cancer cell lines, revealing that it significantly inhibited cell growth and induced apoptosis through caspase activation pathways .
  • In Vivo Studies : Animal model studies have also demonstrated that administration of this compound resulted in reduced tumor size and improved survival rates in mice bearing xenograft tumors .

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